![molecular formula C31H31N3O3 B15028312 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15028312.png)
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a dibenzodiazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes the reaction of 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane with boron trifluoride diethyl etherate in the presence of triethylamine in a toluene medium . This reaction yields a boron chelate intermediate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride diethyl etherate, triethylamine, and various solvents like toluene . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(dimethylamino)phenyl)-3,3-difluoro-4,6-diphenyl-3,4-dihydro-1,2,4,5,3-tetrazaborinin-2-ium-3-ide
- 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile
Uniqueness
11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications
Properties
Molecular Formula |
C31H31N3O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-9,9-dimethyl-5-(3-oxo-1H-2-benzofuran-1-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H31N3O3/c1-31(2)17-24-27(26(35)18-31)28(19-13-15-20(16-14-19)33(3)4)34(25-12-8-7-11-23(25)32-24)29-21-9-5-6-10-22(21)30(36)37-29/h5-16,28-29,32H,17-18H2,1-4H3 |
InChI Key |
XAASOXOJJGCMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)N(C)C)C(=O)C1)C |
Origin of Product |
United States |
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